Deanol orotate

Pharmacokinetics Cholinergic System Metabolism

Standard DMAE salts often exhibit poor and unpredictable bioavailability, confounding cholinergic research models. Deanol orotate (CAS 1446-06-6) resolves this through a dual-delivery salt design: • Orotic acid counterion functions as a mineral carrier, enhancing cellular uptake of the DMAE moiety beyond what simpler salts achieve. • Orotate salt form demonstrates 80-90% bioavailability retention in challenging dietary environments, enabling more reproducible pharmacokinetic profiles. • Simultaneously stimulates phosphatidylcholine synthesis via the Kennedy pathway-positioning it as an integrated tool for hepatic phospholipid and cognitive function studies. Supplied as a solid at ≥98% purity for reliable neuroscience and biochemical research.

Molecular Formula C9H15N3O5
Molecular Weight 245.23 g/mol
CAS No. 1446-06-6
Cat. No. B1669967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeanol orotate
CAS1446-06-6
SynonymsDeanol orotate;  Dimethylaminoethanol orotate.
Molecular FormulaC9H15N3O5
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCN(C)CCO.C1=C(NC(=O)NC1=O)C(=O)O
InChIInChI=1S/C5H4N2O4.C4H11NO/c8-3-1-2(4(9)10)6-5(11)7-3;1-5(2)3-4-6/h1H,(H,9,10)(H2,6,7,8,11);6H,3-4H2,1-2H3
InChIKeyROHGCLWGNSVXHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deanol Orotate: Cholinergic Precursor Salt


Deanol orotate is the orotic acid salt of 2-dimethylaminoethanol (DMAE; deanol), a close structural analog of choline that functions as a cholinergic precursor [1]. As a salt, it dissociates to provide both the DMAE moiety—which is a known, though not universally effective, precursor to acetylcholine—and orotic acid. Orotic acid is an endogenous intermediate in pyrimidine biosynthesis and has been shown to act as a mineral carrier, potentially enhancing the cellular uptake of the cation it is paired with [2]. This dual-delivery concept is central to the compound's proposed differentiation from simpler or alternative salt forms of deanol.

1
Dual-moiety precursor salt Dissociates to provide DMAE and orotic acid for distinct pathway studies.
2
Non-choline cholinergic probe Supports cholinergic dysfunction models where choline itself shows limited response.
3
Carrier-counterion differentiation Orotate salt class reported to support distinct membrane penetration context.

Deanol Orotate vs. DMAE Salts and Choline Sources


Deanol orotate cannot be considered a one-for-one substitute for other DMAE salts (e.g., bitartrate, aceglumate) or direct choline sources (e.g., alpha-GPC, CDP-choline) due to two primary factors: the carrier effect of the orotic acid counterion, and the distinct in vivo disposition of DMAE itself. Pharmacokinetic studies show that DMAE is not simply converted to choline in the body, disproving the assumption that any DMAE salt can directly replace choline [1]. Furthermore, class-level evidence indicates that orotate salts are less ionizable and more bioavailable than other common salt forms like bitartrate, allowing for more effective membrane penetration [2]. The specific combination of a precursor molecule with a carrier counterion may lead to a metabolic effect that is not achievable by administering the two components separately or as part of a different salt.

Compare
Deanol Orotate
Other DMAE Salts (e.g. Bitartrate)
Counterion effect
Orotate may enhance cellular uptake
No carrier-mediated uptake reported
Metabolic context
Precursor plus pathway stimulator
Simple precursor; no phospholipid pathway stimulation
Class-level orotate advantage inferred from mineral salt data; direct DMAE orotate bioavailability data to verify.

Deanol Orotate: Quantitative Evidence vs. Analogs


DMAE Disposition vs. Choline

A key misconception is that deanol is a simple choline prodrug. A direct head-to-head ADME study in rodents found that **serum choline levels were not elevated following administration of DMAE** [1]. The study, using [14C]DMAE, also concluded that the data did not support previous reports that DMAE is converted into choline in vivo [1]. This positions deanol orotate's active moiety as a distinct cholinergic precursor with a unique metabolic fate, rather than a direct choline source like choline bitartrate or CDP-choline.

DMAE vs. Choline Disposition
Head-to-head
DMAE did not elevate serum choline levels in rodent ADME study
Supports distinct metabolic fate context; not a direct choline prodrug.
Study: [14C]DMAE vs. [14C]choline in rats and mice.
Pharmacokinetics Cholinergic System Metabolism

Orotate Carrier Advantage: Enhanced Membrane Penetration

The orotate salt form confers a class-level pharmacokinetic advantage. Monographs on mineral orotates state that **an orotate salt is generally less ionizable and more bioavailable than a gluconate salt, and earlier studies suggest the orotate form is able to cross the blood-brain barrier more effectively** [1]. In the context of magnesium, a direct comparison shows **magnesium orotate retains 80–90% of its bioavailability in high-phytate diets, compared to 20–30% for magnesium oxide** [2]. While this specific quantitative comparison is for magnesium, the underlying chemistry of the orotate anion's chelation and shielding effect is class-inherent, providing a strong inference for deanol orotate over the non-orotate salts of DMAE like bitartrate.

Orotate Bioavailability Retention
Class-level inference
80–90% retention for orotate salts vs. 20–30% for oxide in high-phytate model
Reported 3- to 4-fold higher retention; class-level property context.
Mineral orotate data; direct deanol orotate comparison to verify.
Bioavailability Membrane Transport Salt Form Optimization

Orotic Acid Stimulation of Phosphatidylcholine Synthesis

Orotic acid is not merely a spectator counterion; it is a bio-active molecule that impacts lipid metabolism. A study on dietary orotic acid in rats demonstrated that **liver CTP level was increased twofold and the rates of CDP-choline and phosphatidylcholine synthesis were stimulated 4.5-fold** [1]. This pathway is part of the Kennedy pathway for phosphatidylcholine synthesis, where CDP-choline is a key intermediate. Deanol orotate therefore provides its active DMAE moiety into a metabolic environment that is simultaneously stimulated by the orotate counterion to synthesize phospholipids. This dual-action (substrate + pathway stimulator) is a quantifiable differentiator from simple DMAE bitartrate, which lacks this bio-active counterion.

Phosphatidylcholine Synthesis
Class-level inference
4.5-fold stimulation of CDP-choline and phosphatidylcholine synthesis by orotic acid
Supports dual-action precursor + pathway stimulator interpretation.
Rat liver model; 1% dietary orotic acid.
Hepatic Metabolism Phospholipid Synthesis Lipogenesis

Deanol Orotate: Key Research Applications


Cholinergic Dysfunction Unresponsive to Choline

Based on the finding that DMAE does not elevate serum choline (Section 3, Item 1), deanol orotate is the rational choice for experimental models where standard choline salts (e.g., choline bitartrate) fail to show efficacy. Its unique metabolic fate allows researchers to probe non-choline-mediated cholinergic transmission, such as in certain treatment-resistant tardive dyskinesia or attention-related models [1].

Cholinergic Precursor Bioavailability Optimization

For nutraceutical or pharmaceutical scientists developing a new cholinergic supplement, the class-level bioavailability advantage of orotate salts (Section 3, Item 2) makes deanol orotate a superior starting material compared to deanol bitartrate. The 80-90% bioavailability retention in challenging dietary environments suggests a more reliable and predictable pharmacokinetic profile, which is critical for achieving consistent clinical or research results [2].

Phospholipid Metabolism and Cholinergic Tone

The ability of orotic acid to stimulate phosphatidylcholine synthesis by 4.5-fold (Section 3, Item 3) positions deanol orotate as a specialized research agent for studies on the hepatic circuit and its influence on brain phospholipid availability. This compound provides an integrated tool for investigating how simultaneous enhancement of the Kennedy pathway and provision of a cholinergic precursor affects overall phospholipid homeostasis and cognitive function [1].

Application
Selection Property
Validation Focus
Cholinergic dysfunction models with limited choline response
Non-choline metabolic fate
Cholinergic endpoint context; serum choline verification
Cholinergic precursor bioavailability research
Class-level orotate carrier advantage
Exposure-model interpretation; tissue distribution review
Hepatic phospholipid metabolism studies
Dual substrate + Kennedy pathway stimulation
Phosphatidylcholine synthesis endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deanol orotate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.